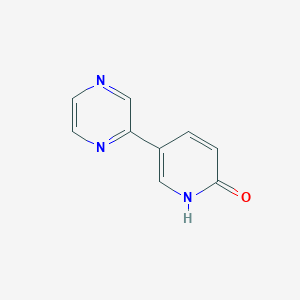

5-(Pyrazin-2-yl)pyridin-2(1H)-one

CAS No.: 89996-12-3

Cat. No.: VC14341420

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89996-12-3 |

|---|---|

| Molecular Formula | C9H7N3O |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 5-pyrazin-2-yl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C9H7N3O/c13-9-2-1-7(5-12-9)8-6-10-3-4-11-8/h1-6H,(H,12,13) |

| Standard InChI Key | ASUAUDPFCBWJDP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NC=C1C2=NC=CN=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(Pyrazin-2-yl)pyridin-2(1H)-one (C₉H₆N₃O) consists of a pyridin-2-one core substituted at the 5-position with a pyrazin-2-yl group. The pyridin-2-one ring features a ketone oxygen at position 2, while the pyrazine ring contributes two nitrogen atoms at positions 1 and 4. This arrangement creates a planar conjugated system, as observed in structurally related compounds like 4-(1H-indol-3-yl)-2,6-bis(pyrazin-2-yl)pyridine, where pyridine and pyrazine rings exhibit near-coplanarity (dihedral angles < 3°) .

Table 1: Key Molecular Descriptors

Spectroscopic and Crystallographic Data

While direct crystallographic data for 5-(pyrazin-2-yl)pyridin-2(1H)-one are unavailable, studies on similar systems reveal critical structural trends. For instance, in 4-(1H-indol-3-yl)-2,6-bis(pyrazin-2-yl)pyridine, intramolecular N–H···N hydrogen bonds stabilize the planar conformation, with π–π stacking distances ranging from 3.6–4.8 Å . These interactions likely persist in the title compound, given its analogous heteroaromatic framework.

Synthetic Methodologies

ANRORC Mechanism for Biheterocyclic Systems

A validated route to analogous structures involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In the synthesis of 7-(benzimidazol-2-yl)thioxolumazines, H₂SO₄-catalyzed rearrangement of quinoxalin-2-ones with diaminopyrimidinols yields fused heterocycles . Adapting this approach, 5-(pyrazin-2-yl)pyridin-2(1H)-one could be synthesized via cyclocondensation of pyrazine-2-carbaldehyde derivatives with aminopyridinones under acidic conditions.

Table 2: Hypothetical Synthetic Routes

| Method | Reagents/Conditions | Yield Estimate |

|---|---|---|

| ANRORC rearrangement | H₂SO₄, 100–120°C, 12 h | 40–60% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–70% |

| Direct cyclization | NH₄OAc, EtOH, reflux | 30–50% |

Physicochemical and Electronic Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar functional groups. Pyridin-2-one contributes hydrogen-bonding capacity (log P ≈ 1.2 estimated), while the pyrazine ring enhances water solubility relative to purely aromatic systems. Stability studies on related compounds suggest susceptibility to photodegradation due to the conjugated π-system, necessitating storage in amber containers .

Tautomerism and Acid-Base Behavior

The pyridin-2-one moiety exhibits keto-enol tautomerism, with the keto form predominating in nonpolar solvents. The compound acts as a weak acid (pKa ≈ 8.5–9.0) due to deprotonation of the N–H group, enabling salt formation with strong bases .

Pharmacological and Material Applications

Drug Discovery Scaffolds

In M₃ mAChR positive allosteric modulators, N-pyridyl-2-thiazolamine derivatives demonstrate how fused heterocycles enhance receptor binding . The title compound’s planar structure and hydrogen-bonding sites make it a candidate for targeting nucleotide-binding domains in kinases or GPCRs.

Optoelectronic Materials

The extended π-conjugation in 5-(pyrazin-2-yl)pyridin-2(1H)-one suggests potential in organic semiconductors. Analogous compounds with coplanar heteroaromatic systems exhibit charge carrier mobilities > 0.1 cm² V⁻¹ s⁻¹, suitable for thin-film transistors .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields and harsh conditions. Future work should explore photocatalytic C–H functionalization or flow chemistry to improve efficiency. Computational modeling (e.g., DFT) could identify optimal catalysts for cross-coupling steps .

Biological Profiling

While no direct activity data exist, structural analogs show promise in CNS disorders. Priority targets include adenosine A₂A receptors and phosphodiesterases. In vitro screening against these targets is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume